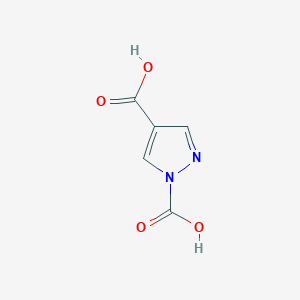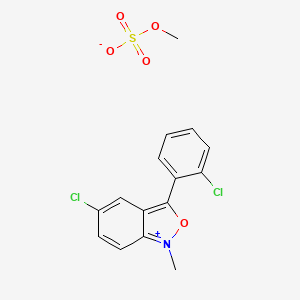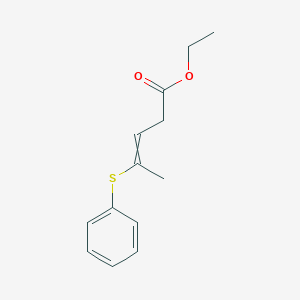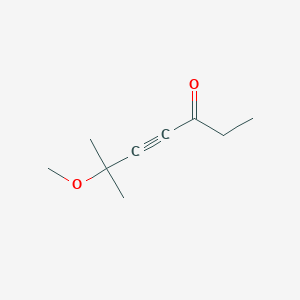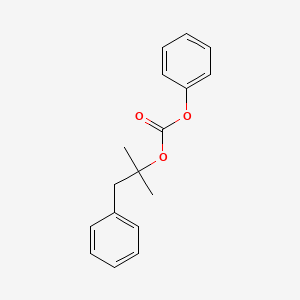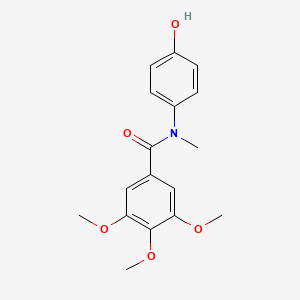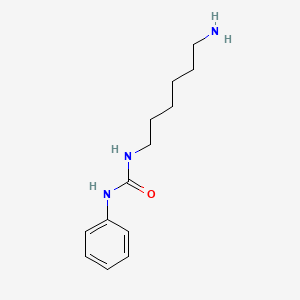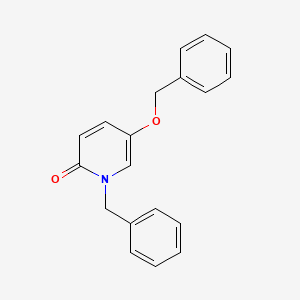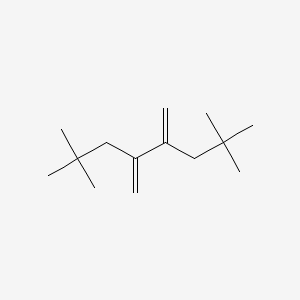
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: is a highly branched hydrocarbon with the molecular formula C12H24 . This compound is part of the alkane family, characterized by its saturated carbon chain and absence of double or triple bonds. Its unique structure, featuring multiple methyl groups and methylene bridges, makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- typically involves the alkylation of smaller hydrocarbons. One common method is the reaction of 2,2,7,7-tetramethyloctane with methylene chloride in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as zeolites or alumina-supported platinum are used to facilitate the alkylation reactions. The process is conducted at elevated temperatures and pressures to optimize the reaction rate and product formation .
Análisis De Reacciones Químicas
Types of Reactions
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms with halogen atoms under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), Bromine (Br2) under UV light or heat
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Aplicaciones Científicas De Investigación
Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)-: finds applications in various fields of scientific research:
Chemistry: Used as a model compound to study the effects of branching on hydrocarbon reactivity and stability.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its use as a solvent or carrier in pharmaceutical formulations.
Mecanismo De Acción
The mechanism by which Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- exerts its effects is primarily through its hydrophobic interactions. The multiple methyl groups and methylene bridges increase its lipophilicity, allowing it to interact with lipid membranes and hydrophobic environments. This property is particularly useful in applications where non-polar solvents are required .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4,4-tetramethylpentane
- 2,2,5,5-tetramethylhexane
- 2,2,6,6-tetramethylheptane
Uniqueness
Compared to these similar compounds, Octane, 2,2,7,7-tetramethyl-4,5-bis(methylene)- has a higher degree of branching and a unique arrangement of methylene bridges. This structural uniqueness contributes to its distinct chemical properties, such as higher stability and specific reactivity patterns.
Propiedades
Número CAS |
90822-63-2 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
2,2,7,7-tetramethyl-4,5-dimethylideneoctane |
InChI |
InChI=1S/C14H26/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h1-2,9-10H2,3-8H3 |
Clave InChI |
DLNQYEAZUMUJKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=C)C(=C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


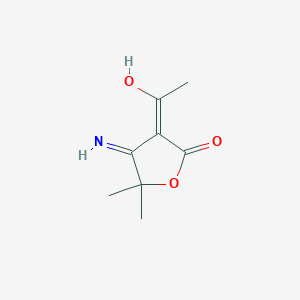
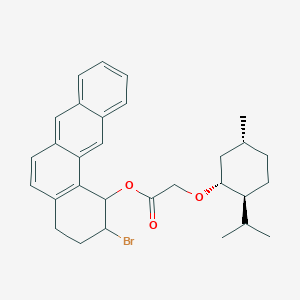
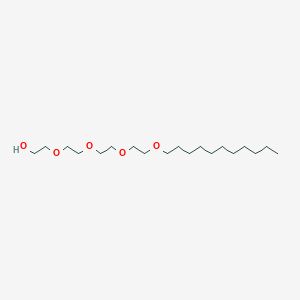
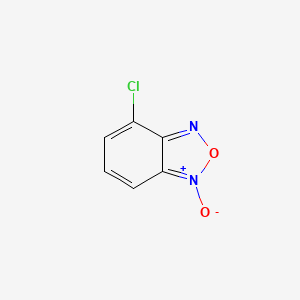
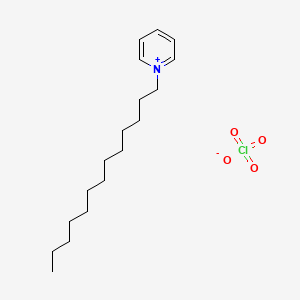
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
